molecular formula C4H11Cl2N3 B2656229 Azetidine-3-carboximidamide;dihydrochloride CAS No. 2445785-17-9

Azetidine-3-carboximidamide;dihydrochloride

Cat. No.: B2656229
CAS No.: 2445785-17-9
M. Wt: 172.05
InChI Key: XNPWXOXHTNOKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-3-carboximidamide;dihydrochloride is a chemical compound with the molecular formula C₄H₉N₃·2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Properties

IUPAC Name

azetidine-3-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h3,7H,1-2H2,(H3,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWXOXHTNOKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboximidamide;dihydrochloride typically involves the reaction of azetidine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is then followed by the addition of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme can be represented as follows:

    Formation of Carboximidamide Group:

    Formation of Dihydrochloride Salt:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboximidamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboximidamide N-oxide, while reduction may produce azetidine-3-carboximidamide amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Azetidine derivatives, including azetidine-3-carboximidamide; dihydrochloride, have been investigated for their potential as therapeutic agents. Notably, the compound serves as a building block for synthesizing various biologically active molecules:

  • Antitumor Activity : Recent studies have identified azetidine derivatives as inhibitors of DNA polymerase Theta (Polθ), which is implicated in BRCA-deficient tumors. The development of 3-hydroxymethyl-azetidine derivatives showcases their potential as antitumor agents, with significant antiproliferative properties observed in DNA repair-compromised cells .
  • Neurokinin Antagonists : The synthesis of fluoroquinolone azetidines has been facilitated by azetidine-3-carboximidamide; dihydrochloride through nucleophilic substitution reactions. These compounds exhibit activity as neurokinin antagonists, which are relevant in treating various neurological disorders .

Synthetic Methodologies

The synthesis of azetidine-3-carboximidamide; dihydrochloride has been enhanced through innovative methodologies that improve yield and functionalization:

  • Photocatalytic Methods : Recent advancements in photocatalysis have allowed for the efficient synthesis of azetidines. For instance, radical strain-release photocatalysis has been utilized to create densely functionalized azetidines with high yields. This method leverages visible light to promote reactions involving azetidine scaffolds .
  • Functionalization Techniques : Various functionalization strategies have been developed to create complex azetidine derivatives. Techniques such as C(sp3)–H arylation and α-alkylation have expanded the utility of azetidines in organic synthesis, enabling the generation of diverse bioactive compounds .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of azetidine-3-carboximidamide; dihydrochloride:

Study Focus Findings
1Polθ InhibitorsAI-enabled design led to potent 3-hydroxymethyl-azetidine derivatives effective against BRCA-deficient tumors .
2Neurokinin AntagonistsSynthesis of fluoroquinolone derivatives demonstrated significant biological activity .
3PhotocatalysisRadical strain-release methods yielded high amounts of functionalized azetidines suitable for drug development .
4FunctionalizationDirect functionalization methods provided access to complex azetidines with potential therapeutic applications .

Mechanism of Action

The mechanism of action of azetidine-3-carboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Azetidine-3-carboximidamide;dihydrochloride can be compared with other similar compounds, such as:

    Azetidine-2-carboximidamide: Differing in the position of the carboximidamide group, this compound exhibits distinct reactivity and biological activity.

    Aziridine-3-carboximidamide: Aziridine derivatives have a three-membered ring, leading to higher ring strain and different chemical properties compared to azetidine derivatives.

    Pyrrolidine-3-carboximidamide: With a five-membered ring, pyrrolidine derivatives show different stability and reactivity profiles.

The uniqueness of this compound lies in its four-membered ring structure, which imparts specific reactivity and stability characteristics, making it valuable in various research and industrial applications.

Biological Activity

Azetidine-3-carboximidamide; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Azetidine-3-carboximidamide is characterized by its four-membered azetidine ring and a carboximidamide functional group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of azetidine derivatives often involves interaction with various biological targets, including enzymes and receptors. Research indicates that azetidine-3-carboximidamide may inhibit specific protein kinases, which are crucial in various signaling pathways associated with cell growth and differentiation.

Inhibition of Protein Kinases

Studies have shown that azetidine derivatives can act as inhibitors of Janus kinase (JAK) pathways, which are implicated in inflammatory and autoimmune diseases. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and certain cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
JAK InhibitionSignificant reduction in activity
Antimicrobial ActivityImproved MIC against specific strains
CytotoxicityLower toxicity against normal cells

Case Studies and Research Findings

  • JAK Inhibition Studies
    • A study highlighted the effectiveness of azetidine derivatives as JAK inhibitors, demonstrating their potential in reducing inflammation in animal models. The compounds exhibited IC50 values indicating strong inhibitory effects on JAK2 and JAK3 enzymes .
  • Antimicrobial Properties
    • Research conducted on various azetidine amides showed enhanced minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. The azetidine-3-carboximidamide exhibited improved potency compared to other structural analogs, suggesting its utility in treating resistant strains .
  • Cytotoxicity Assessments
    • In vitro studies revealed that azetidine-3-carboximidamide had a favorable safety profile, showing significantly lower cytotoxicity against normal liver cells compared to malignant cell lines. This selectivity underscores its potential as a therapeutic agent with reduced side effects .

Q & A

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Perform comparative ADME studies:
  • In vitro : Use Caco-2 cells for permeability and liver microsomes for metabolic stability.
  • In vivo : Conduct PK studies in rodents with LC-MS/MS quantification of plasma/tissue levels. Adjust formulations (e.g., PEGylation) to improve bioavailability if discrepancies arise from poor solubility or rapid clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.